molecular formula C13H21NO2 B1405702 Tert-butyl (1-ethynylcyclohexyl)carbamate CAS No. 950522-83-5

Tert-butyl (1-ethynylcyclohexyl)carbamate

Cat. No.: B1405702
CAS No.: 950522-83-5
M. Wt: 223.31 g/mol
InChI Key: JQTUMANHLGZZEL-UHFFFAOYSA-N
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Description

Tert-butyl (1-ethynylcyclohexyl)carbamate is a carbamate-protected amine compound featuring a reactive ethynyl (alkyne) group on a cyclohexyl scaffold. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under a variety of reaction conditions and can be removed under mild acidic conditions . The presence of the ethynyl group allows this compound to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for constructing complex molecules, bioconjugation, and developing chemical probes . Compounds with the carbamate functional group, such as this one, are frequently employed as intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. In a broader context, some carbamate derivatives are known to exhibit biological activity, for instance, as enzyme inhibitors . It is crucial to handle all chemical reagents with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1-ethynylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-13(9-7-6-8-10-13)14-11(15)16-12(2,3)4/h1H,6-10H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTUMANHLGZZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Alkynylation of Cyclohexyl Derivatives

One of the most prominent methods involves the alkynylation of a cyclohexyl intermediate, as described in patent EP4180426NWA1 and related literature (Reference).

Step-by-step process:

  • Preparation of a cyclohexyl intermediate: Starting with a cyclohexyl precursor bearing hydroxymethyl or formyl groups.
  • Halogenation: Conversion of the hydroxymethyl group to a dibromo or dichloro derivative using reagents like N-bromosuccinimide or sodium hypochlorite.
  • Formation of the ethynyl group: The dibromo derivative undergoes a Sonogashira coupling with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of palladium catalysts, copper co-catalysts, and base, followed by desilylation to yield the terminal ethynyl group.

Representative reaction:

Trans-4-(Dibromoethenyl)cyclohexyl derivative + terminal alkyne (e.g., trimethylsilylacetylene) → Ethynylcyclohexyl derivative

Conditions:

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
  • Co-catalyst: CuI
  • Solvent: Toluene or DMF
  • Temperature: 50-80°C
  • Reaction time: 12-24 hours

Carbamate Formation

Once the ethynyl group is introduced, carbamate formation involves reacting the ethynylcyclohexyl precursor with tert-butyl chloroformate or tert-butyl isocyanate under basic conditions.

Typical procedure:

  • Dissolve the ethynylcyclohexyl intermediate in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
  • Add a base such as triethylamine or N,N-diisopropylethylamine to scavenge HCl.
  • Slowly add tert-butyl chloroformate or tert-butyl isocyanate.
  • Stir at room temperature or slightly elevated temperatures (0-25°C) for several hours.
  • Purify via chromatography or recrystallization.

Reaction example:

Ethynylcyclohexyl intermediate + tert-butyl chloroformate → tert-Butyl (1-ethynylcyclohexyl)carbamate

Specific Research Findings and Data

Step Reagents Conditions Yield Notes
Halogenation Sodium hypochlorite, potassium bromide 0-5°C, 4 hours ~90% Efficient dibromination of hydroxymethyl groups
Alkynylation Pd catalyst, CuI, terminal alkyne Toluene or DMF, 50-80°C 70-85% Sonogashira coupling with desilylation
Carbamate formation tert-Butyl chloroformate, triethylamine RT, 2-4 hours 80-90% Purity depends on reaction control

Notes on Optimization and Purification

  • Temperature control is critical during halogenation and coupling steps to prevent side reactions.
  • Choice of solvent influences yield; toluene and DMF are preferred for coupling reactions.
  • Purification typically involves column chromatography using silica gel with suitable eluents such as ethyl acetate/hexane mixtures.
  • Reaction times are optimized based on scale and reagent reactivity, with typical durations from 12 to 24 hours.

Summary of the Synthesis Pathway

Cyclohexyl precursor → Halogenation (dibromo or dichloro derivatives) → Sonogashira coupling with terminal alkyne → Desilylation (if necessary) → Carbamate formation with tert-butyl chloroformate → Final product: this compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-ethynylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (1-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Cyclohexyl vs. Cyclobutyl Derivatives

  • tert-butyl (1-ethynylcyclobutyl)carbamate (HA-0694; CAS: 1268810-16-7) :
    • Replaces the cyclohexyl ring with a smaller cyclobutyl ring, reducing steric hindrance and increasing ring strain.
    • Higher reactivity in nucleophilic substitutions due to strained cyclobutane geometry.
    • Applications: Intermediate for strained heterocycles in medicinal chemistry .

Bicyclic Derivatives

  • tert-butyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate (QD-8922; CAS: 1417551-40-6) :
    • Features a rigid bicyclo[2.2.2]octane scaffold, enhancing thermal stability and directional rigidity.
    • Used in materials science for designing rigid-rod polymers .

Variation in Substituents

Ethynyl vs. Hydroxyethyl Groups

  • tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS: 73805-97-7) :
    • Ethynyl replaced with a hydroxyethyl (-CH2CH2OH) group.
    • Increased hydrophilicity due to the hydroxyl group, improving aqueous solubility.
    • Applications: Precursor for water-soluble prodrugs or polymer conjugates .

Ethynyl vs. Oxo Groups

  • tert-butyl (3-oxocyclohexyl)carbamate (CAS: 154748-49-9) :
    • Ethynyl substituted with a ketone (3-oxo) group.
    • Higher polarity due to the carbonyl group, enabling hydrogen bonding.
    • Used in asymmetric synthesis as a chiral building block .

Heterocyclic Analogues

  • tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate (QN-9598; CAS: 1087043-97-7) :
    • Incorporates an oxazolidine ring, introducing a nitrogen and oxygen heteroatom.
    • Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO).
    • Applications: Antibiotic analogs targeting bacterial ribosomes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituent Cyclic Scaffold Key Applications
This compound 950522-83-5 Ethynyl Cyclohexyl Click chemistry, bioconjugation
tert-butyl (1-ethynylcyclobutyl)carbamate 1268810-16-7 Ethynyl Cyclobutyl Strained intermediates
tert-butyl (3-oxocyclohexyl)carbamate 154748-49-9 3-Oxo Cyclohexyl Chiral synthesis
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate 73805-97-7 Hydroxyethyl Cyclohexyl Prodrug development

Table 2: Physicochemical Properties

Compound Name Molecular Formula Purity (%) Key Properties
This compound C13H21NO2 95 High reactivity (terminal alkyne)
tert-butyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate C15H23NO2 95 Rigid scaffold, thermal stability
tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate C12H18FNO2 95 Fluorine-enhanced lipophilicity

Biological Activity

Tert-butyl (1-ethynylcyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 209.27 g/mol

The compound features a tert-butyl group, an ethynyl group attached to a cyclohexyl ring, and a carbamate functional group, which may contribute to its biological properties.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of enzymes involved in neurodegenerative processes. For instance, certain carbamates inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neuroprotective May protect neuronal cells from apoptosis induced by amyloid-beta aggregates.
Enzyme Inhibition Potential inhibition of acetylcholinesterase and other enzymes involved in neurodegeneration.
Anti-inflammatory Reduction in levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of similar carbamate compounds found that they could significantly reduce cell death in astrocytes caused by amyloid-beta exposure. The results indicated a moderate protective effect attributed to decreased TNF-α production . Although specific data on this compound was not provided, the implications suggest potential neuroprotective applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-butyl (1-ethynylcyclohexyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via carbamate protection of the amine group. A common approach involves reacting tert-butyl carbamate with a cyclohexane derivative containing an ethynyl group. For example, in a multi-step synthesis (e.g., from 1-ethynylcyclohexanamine), Boc protection is achieved under mild alkaline conditions (e.g., using di-tert-butyl dicarbonate in THF/water at 0–25°C) . Yield optimization requires controlled stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is validated by HPLC and NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Structural characterization relies on:

  • NMR : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C), ethynyl protons (δ ~2.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : For absolute stereochemistry, single-crystal X-ray diffraction is used if applicable .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

  • Key Reactivity :

  • Ethynyl Group : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
  • Carbamate : Stable under basic conditions but cleavable via acidic hydrolysis (e.g., TFA/DCM) to release the amine .
  • Cyclohexyl Ring : Stereochemical rigidity affects binding in biological assays .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound derivatives be resolved?

  • Methodology :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ curves) to rule out false positives/negatives .
  • Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays or CRISPR screens) to identify non-specific interactions .
  • Structural Analog Comparison : Test analogs (e.g., tert-butyl (1-(6-bromopyridin-3-yl)cyclopropyl)carbamate) to isolate functional group contributions .

Q. What computational strategies are effective in predicting this compound’s binding affinity for enzyme targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of targets (e.g., kinases or GPCRs) to model binding poses .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

Q. How does the stereochemistry of the cyclohexyl ring impact the compound’s pharmacokinetic properties?

  • Methodology :

  • Chiral HPLC : Separate enantiomers (e.g., (1R,2R)- vs. (1S,2S)-configurations) and test in vitro ADME assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to compare clearance rates between stereoisomers .
  • Permeability : Use Caco-2 cell monolayers to assess passive diffusion and efflux ratios (P-gp substrate potential) .

Q. What strategies mitigate regioselectivity challenges during derivatization of the ethynyl group?

  • Methodology :

  • Protecting Group Strategy : Temporarily block the carbamate with acid-labile groups (e.g., Troc) to direct reactions to the ethynyl moiety .
  • Catalytic Control : Employ Pd/Cu catalysts for Sonogashira couplings, ensuring selective cross-coupling over homocoupling .
  • Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and optimize conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (1-ethynylcyclohexyl)carbamate
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Tert-butyl (1-ethynylcyclohexyl)carbamate

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